Advanced Technical Guide: Chemical Profiling, Synthesis, and Application of Ethyl 3-amino-3-cyclobutylpropanoate hydrochloride
Advanced Technical Guide: Chemical Profiling, Synthesis, and Application of Ethyl 3-amino-3-cyclobutylpropanoate hydrochloride
Executive Summary
In the landscape of modern drug design, the incorporation of non-proteinogenic
This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic synthetic pathways, and validated experimental protocols for its application in medicinal chemistry.
Physicochemical Profiling and Structural Dynamics
The structural architecture of Ethyl 3-amino-3-cyclobutylpropanoate hydrochloride is purposefully designed for synthetic versatility and biological stability.
-
The
-Amino Acid Core : Unlike -amino acids, the insertion of an additional methylene carbon between the amine and carboxylate groups fundamentally alters the molecule's susceptibility to enzymatic degradation. -
The Cyclobutyl Moiety : The four-membered ring introduces significant steric bulk and ring strain (
26 kcal/mol). This restricts the rotational freedom of the adjacent bonds, locking the molecule into specific conformational spaces that can enhance binding affinity to target receptors. -
The Ethyl Ester Hydrochloride Form : Supplying this building block as an ethyl ester hydrochloride salt serves a dual purpose. The ester masks the carboxylic acid, preventing unwanted side reactions (e.g., self-condensation or lactamization) during amine-focused functionalization[3]. Simultaneously, the hydrochloride salt stabilizes the primary amine against oxidation and significantly improves shelf-life and solubility in polar organic solvents.
Quantitative Physicochemical Summary
| Property | Value / Description |
| Chemical Name | Ethyl 3-amino-3-cyclobutylpropanoate hydrochloride |
| CAS Registry Number | 1956334-16-9 (Salt)[1] / 1541942-63-5 (Free Base)[4] |
| Molecular Formula | |
| Molecular Weight | 207.70 g/mol |
| Physical State | Solid (typically crystalline powder) |
| Solubility Profile | Soluble in DMF, DMSO, Methanol, and Ethanol |
Synthetic Methodologies and Mechanistic Pathways
The de novo synthesis of Ethyl 3-amino-3-cyclobutylpropanoate hydrochloride relies on the robust construction of the
Fig 1: De novo synthesis workflow of Ethyl 3-amino-3-cyclobutylpropanoate HCl.
Protocol 1: Synthesis of the -Amino Acid Core and Esterification
Step 1: Condensation (Modified Rodionov Reaction)
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Procedure : Combine cyclobutanecarboxaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium acetate (2.0 eq) in absolute ethanol. Reflux the mixture under an inert atmosphere for 12-16 hours.
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Mechanistic Causality : Ammonium acetate acts as both the nitrogen source and a weak base. The reaction proceeds via the formation of a transient imine intermediate, which undergoes nucleophilic attack by the enolized malonic acid. Subsequent thermally-driven decarboxylation yields the intermediate 3-amino-3-cyclobutylpropanoic acid[3].
Step 2: In situ Fischer Esterification and Salt Formation
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Procedure : Suspend the crude 3-amino-3-cyclobutylpropanoic acid in absolute ethanol and cool to
using an ice bath. Add thionyl chloride ( , 1.5 eq) dropwise to control the exothermic reaction. Heat the mixture to reflux for 4 hours, then concentrate under vacuum. -
Mechanistic Causality :
reacts violently with ethanol to generate anhydrous HCl in situ. This highly acidic environment drives the Fischer esterification forward by protonating the carbonyl oxygen, making it highly electrophilic. Simultaneously, the generated HCl protonates the primary amine, precipitating the final product as a stable hydrochloride salt, which prevents spontaneous intramolecular lactam formation[3].
Experimental Workflows: Peptidomimetic Coupling
When utilizing this compound in drug discovery, the most common transformation is the acylation of the primary amine to build extended peptide chains or small-molecule inhibitors[2].
Fig 2: Amide coupling workflow for incorporating the beta-amino acid into peptides.
Protocol 2: HATU-Mediated Amide Coupling
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Objective : Couple Ethyl 3-amino-3-cyclobutylpropanoate hydrochloride with an N-protected amino acid (e.g., Fmoc-Ala-OH).
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Procedure :
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Dissolve Fmoc-Ala-OH (1.1 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M concentration) at
. -
Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir for 5 minutes to form the active ester.
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Add Ethyl 3-amino-3-cyclobutylpropanoate hydrochloride (1.0 eq) to the mixture. Allow the reaction to warm to room temperature and stir for 2 hours.
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Mechanistic Causality : The order of addition and the stoichiometry of DIPEA are critical. The first equivalent of DIPEA deprotonates the carboxylic acid for HATU activation. The second and third equivalents are strictly required to neutralize the hydrochloride salt of the cyclobutyl amine (liberating the nucleophilic free amine) and to maintain the slightly basic pH (8-9) optimal for HATU-mediated couplings. HATU is specifically chosen over standard EDC/HOBt due to the steric hindrance imparted by the adjacent cyclobutyl ring; the 7-aza-HOBt active ester intermediate generated by HATU is significantly more reactive toward hindered amines.
Applications in Drug Development
The integration of Ethyl 3-amino-3-cyclobutylpropanoate into therapeutic candidates addresses highly specific pharmacokinetic and pharmacodynamic challenges:
-
Proteolytic Resistance : Natural
-peptides are rapidly degraded by ubiquitous exopeptidases and endopeptidases. The -carbon insertion disrupts the spatial recognition required by the protease active site, drastically increasing the in vivo half-life of the resulting drug candidate. -
Lipophilic Efficiency (LipE) : The cyclobutyl group provides a higher degree of lipophilicity compared to linear alkyl chains (e.g., isopropyl groups) while maintaining a compact topological polar surface area (tPSA). This enhances membrane permeability, a critical factor for intracellular targets.
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Targeted Immunomodulators : Derivatives of 3-amino-3-cyclobutylpropanoic acid have been actively utilized in the synthesis of advanced therapeutics, including Cbl-b inhibitors designed to enhance T-cell effector function and natural killer (NK) cell activity in anti-tumor immunity[2].
Comparative Pharmacokinetic Advantages
| Parameter | Standard | |
| Protease Susceptibility | High (Rapid enzymatic cleavage) | Negligible (Highly resistant) |
| Conformational Flexibility | High (Multiple rotameric states) | Restricted (Locked |
| Lipophilicity (LogP contribution) | Moderate | High (Due to dense |
References
- Title: ethyl 3-amino-3-cyclobutylpropanoate hydrochloride | Source: ChemicalBook | URL
- Title: Ethyl 3-amino-3-cyclobutylpropanoate | Source: BLD Pharm | URL
- Title: (S)
- Title: WO2024233831A1 - 6-substituted-3-phenyl-isoindolin-1-ones as cbl-b inhibitors selective over c-cbl | Source: Google Patents | URL
Sources
- 1. Chengdu Feibai Pharmaceutical Co., Ltd. 제품 목록-사서함-페이지 28-Chemicalbook [chemicalbook.com]
- 2. WO2024233831A1 - 6-substituted-3-phenyl-isoindolin-1-ones as cbl-b inhibitors selective over c-cbl - Google Patents [patents.google.com]
- 3. (S)-Methyl 2-amino-3-cyclobutylpropanoate HCl () for sale [vulcanchem.com]
- 4. 1541942-63-5|Ethyl 3-amino-3-cyclobutylpropanoate|BLD Pharm [bldpharm.com]
